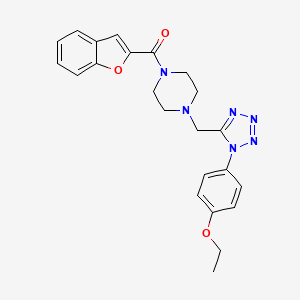
benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is an intricate chemical compound that combines several functional groups into a single molecule. It features a benzofuran core, a piperazine ring, and a tetrazole moiety. Each of these components contributes unique properties, making this compound of significant interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, several steps are usually followed:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization of ortho-hydroxyacetophenone derivatives.
Piperazine Introduction: The piperazine moiety is often introduced through nucleophilic substitution reactions, reacting piperazine with an appropriate electrophile.
Tetrazole Attachment: The tetrazole ring can be synthesized via the [2+3] cycloaddition reaction of hydrazoic acid with nitriles or through the cyclization of substituted hydrazines.
Industrial Production Methods
Industrial production often scales up the aforementioned laboratory processes, optimizing reaction conditions such as temperature, solvent choice, and reaction time to increase yield and purity. Catalysts might be employed to accelerate reactions and reduce energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the benzofuran core, leading to the formation of various oxidized derivatives.
Reduction: Reduction can target the tetrazole ring, potentially reducing it to a substituted amine.
Addition Reactions: The piperazine ring can participate in addition reactions, particularly with alkyl halides to form N-substituted piperazines.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction Reagents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Various halides for nucleophilic substitution; acids or bases for electrophilic substitution.
Addition Reagents: Alkyl halides, acyl chlorides.
Major Products
The products formed vary widely depending on the reaction conditions and the specific reagents used. They can range from simple substituted derivatives to complex cyclic structures with multiple functional groups.
Applications De Recherche Scientifique
Benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone finds applications in numerous fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe or a molecular marker.
Medicine: Investigated for therapeutic potential, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry: Employed in the manufacture of specialized materials, such as polymers or resins with unique properties.
Mécanisme D'action
The mechanism by which benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone exerts its effects varies according to its application. In medicinal chemistry, it might interact with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors to modulate signaling pathways.
Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic processes.
Pathways: Modulating specific biochemical pathways involved in disease progression.
Comparaison Avec Des Composés Similaires
Compared to other compounds containing benzofuran, piperazine, or tetrazole rings, benzofuran-2-yl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone stands out due to its unique combination of these moieties, leading to unique chemical reactivity and biological activity.
Similar Compounds
Benzofuran derivatives: Often used for their antimicrobial and antifungal properties.
Piperazine derivatives: Common in pharmaceutical applications, particularly as antihistamines and antipsychotics.
Tetrazole derivatives: Widely studied for their applications in medicinal chemistry, particularly as inhibitors of specific enzymes or receptors.
This intricate compound serves as a testament to the beauty of chemical synthesis and the vast potential of small molecules in science and industry.
Propriétés
IUPAC Name |
1-benzofuran-2-yl-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-2-31-19-9-7-18(8-10-19)29-22(24-25-26-29)16-27-11-13-28(14-12-27)23(30)21-15-17-5-3-4-6-20(17)32-21/h3-10,15H,2,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVOGXDRGHUSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














